1-(2-Amino-6-fluoropyridin-4-YL)ethanone
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Overview
Description
1-(2-Amino-6-fluoropyridin-4-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C7H7FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-fluoropyridin-4-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as anhydrous ammonia gas in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or ammonia are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Amino-6-fluoropyridin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Another fluorinated pyridine derivative with similar chemical properties.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: Shares structural similarities and is used in similar applications.
Uniqueness
1-(2-Amino-6-fluoropyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7FN2O |
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Molecular Weight |
154.14 g/mol |
IUPAC Name |
1-(2-amino-6-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3,(H2,9,10) |
InChI Key |
LOKRYRMJASIBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)N |
Origin of Product |
United States |
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